molecular formula C₁₆H₂₃NO₆ B1139837 Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside CAS No. 93215-41-9

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside

Cat. No. B1139837
CAS RN: 93215-41-9
M. Wt: 325.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside (BAMG) is a synthetic compound with a wide range of applications in scientific research. BAMG is a sugar-based molecule that has been used in a variety of experiments, from drug delivery to gene therapy. BAMG has been found to be a useful tool in the development of new drugs and therapies, as well as in the study of enzymes and other biochemical processes.

Scientific Research Applications

O-Glycosylation Inhibition

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: , a related compound, has been identified as an O-glycosylation inhibitor . It can inhibit the glycosyltransferase incorporation of glucosamine into O-glycans. This application is crucial in the study of protein glycosylation, which has significant implications in various diseases, including cancer.

Mucin Biosynthesis Suppression

This compound suppresses mucin biosynthesis and inhibits MUC1 expression in breast cancer cell lines like MDF-7 . By affecting mucin production, it can influence cell signaling and immune response, providing a pathway for therapeutic research in oncology.

Pharmaceutical Research

With its unique structure, Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside serves as a crucial component in pharmaceutical research. It targets specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling . This makes it valuable for developing drugs that can interact with these biological processes.

β-Glucosidase Activity Assays

As a substrate for β-glucosidase activity assays, this compound is used to measure enzyme activity, which is important in diagnosing and understanding lysosomal storage diseases . These assays can help in the development of treatments for conditions caused by β-glucosidase deficiency.

Oligosaccharide Synthesis

In carbohydrate research, this compound is used for the synthesis of oligosaccharides . Oligosaccharides have various applications, including as prebiotics, which promote the growth of beneficial gut bacteria, and in drug delivery systems.

Bacterial Cell Wall Research

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-a-D-glucopyranoside: , another variant, is ingeniously designed to study bacterial infections selectively. It targets enzymes crucial for bacterial cell wall research and development . This application is vital for understanding bacterial resistance and developing new antibiotics.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQHQHAWKRHIV-QCODTGAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside

Q & A

A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.

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